rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-aminehydrochloride
CAS No.:
Cat. No.: VC18091966
Molecular Formula: C5H11ClF3NO
Molecular Weight: 193.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11ClF3NO |
|---|---|
| Molecular Weight | 193.59 g/mol |
| IUPAC Name | (2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H10F3NO.ClH/c1-3(10-2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t3-,4+;/m0./s1 |
| Standard InChI Key | AEMHZVPYXKGLQZ-RFKZQXLXSA-N |
| Isomeric SMILES | C[C@@H]([C@H](C(F)(F)F)N)OC.Cl |
| Canonical SMILES | CC(C(C(F)(F)F)N)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
The compound is a racemic mixture of the (2R,3S)-enantiomer, combining a butan-2-amine backbone with a trifluoromethyl group at position 1, a methoxy group at position 3, and a hydrochloride counterion. Key identifiers include:
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₅H₁₁ClF₃NO | |
| Molecular Weight | 193.59 g/mol | |
| IUPAC Name | (2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine; hydrochloride | |
| SMILES | CC@@HOC.Cl | |
| InChI Key | AEMHZVPYXKGLQZ-RFKZQXLXSA-N | |
| CAS Number | 2613299-87-7 |
The stereochemistry at positions 2 and 3 is critical: the (2R,3S) configuration distinguishes it from diastereomers such as the (2R,3R)-isomer (CID 155943854) . The trifluoromethyl group introduces strong electron-withdrawing effects, while the methoxy group contributes to steric and electronic modulation.
Spectroscopic and Chromatographic Data
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Mass Spectrometry: Predicted adducts include [M+H]⁺ at m/z 158.08 and [M+Na]⁺ at m/z 180.06, with collision cross-sections (CCS) ranging from 135.1–140.7 Ų .
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Chiral Separation: Enantiomeric resolution requires specialized columns (e.g., Chiralpak AD or OJ), often using methanol/ammonium hydroxide mobile phases .
Synthesis and Preparation
Key Challenges
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Stereochemical Control: Achieving high enantiomeric excess (ee) demands chiral catalysts or resolving agents.
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Stability of Trifluoromethyl Groups: Harsh conditions may lead to defluorination, necessitating mild reaction parameters.
Physicochemical Properties
Solubility and Stability
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Solubility: Hydrochloride salts generally exhibit good aqueous solubility (>50 mg/mL), enhanced by the polar amine and methoxy groups.
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LogP: Estimated at 0.8–1.2 (XLogP3-AA), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Stability: Likely stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments due to the labile methoxy group.
Thermal and Spectral Properties
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Melting Point: Unreported; analogous hydrochlorides typically melt between 150–250°C.
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NMR: Expected δ¹H signals: ~3.3 ppm (methoxy), ~2.8 ppm (amine), and 1.2 ppm (methyl). ¹⁹F NMR would show a triplet near -70 ppm for CF₃.
Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
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Amine Group: Participates in acylation, sulfonation, and Schiff base formation. Protonation at physiological pH enhances water solubility.
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Methoxy Group: Susceptible to demethylation under acidic conditions or via enzymatic oxidation (e.g., cytochrome P450).
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Trifluoromethyl Group: Stabilizes adjacent carbocations and modulates electronic effects in aromatic systems .
Catalytic Applications
The compound may serve as a ligand in asymmetric catalysis. For example, chiral amines are pivotal in organocatalytic aldol reactions or transition-metal complexes for enantioselective hydrogenation .
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